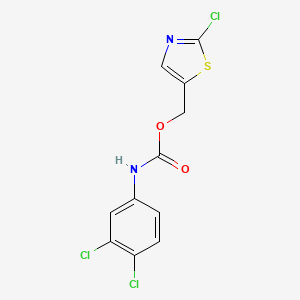

(2-chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate

描述

属性

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl3N2O2S/c12-8-2-1-6(3-9(8)13)16-11(17)18-5-7-4-15-10(14)19-7/h1-4H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXZLGZTRRMYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)OCC2=CN=C(S2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thiazole Ring Formation Methods

One established approach for preparing the thiazole core structure utilizes Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. This reaction proceeds through the nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. For (2-chloro-1,3-thiazol-5-yl)methanol synthesis, this typically involves:

- Reaction of chloroacetaldehyde with appropriate thioamides containing functional groups that can be subsequently transformed into the hydroxymethyl moiety

- Introduction of the chlorine at the 2-position either during ring formation or through subsequent halogenation steps

- Adjustment of oxidation state to obtain the hydroxymethyl functionality

The Hantzsch thiazole synthesis offers high regioselectivity and generally good yields, making it a preferred method for constructing the functionalized thiazole ring.

Halomethylthiazole Conversion Method

Another efficient approach involves the direct conversion of halomethylthiazoles to the corresponding hydroxymethyl derivatives. This method, described in patent literature, involves:

- Preparation of 5-(halomethyl)-1,3-thiazole or 2-chloro-5-(halomethyl)-1,3-thiazole, where the halogen can be chlorine or bromine

- Reaction with water at elevated temperatures, optionally in the presence of a base such as sodium carbonate

- Isolation of the (2-chloro-1,3-thiazol-5-yl)methanol product

This approach is particularly valuable for large-scale synthesis due to its operational simplicity and use of readily available reagents.

Comparative Analysis of Precursor Synthesis Methods

Table 1 presents a comparative analysis of the major synthetic routes for (2-chloro-1,3-thiazol-5-yl)methanol preparation:

| Method | Starting Materials | Key Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | Thioamides + Chloroacetaldehyde | Reflux in acetone, 12h | High regioselectivity, Single-step ring formation | Moisture-sensitive reagents | 65-75% |

| Halomethylthiazole Hydrolysis | 2-Chloro-5-(chloromethyl)-1,3-thiazole | Water, elevated temperature, base | Scalable, Inexpensive reagents | Requires pre-formed thiazole | 70-85% |

| From Thiazole-5-carboxylic Acid | 2-Chloro-1,3-thiazole-5-carboxylic acid | Reduction with LAH or BH₃ | High purity product | Hazardous reagents | 60-70% |

| Oxidation of Thiazole Derivatives | 2-Chloro-5-methyl-1,3-thiazole | Selective oxidation (SeO₂ or KMnO₄) | Mild conditions | Difficult selectivity control | 40-60% |

The selection of the appropriate method depends on factors including reagent availability, scale requirements, equipment limitations, and desired product purity. For industrial-scale production, the halomethylthiazole hydrolysis route is often preferred due to its scalability and use of less hazardous reagents.

Carbamate Formation: Synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate

Once the key precursor (2-chloro-1,3-thiazol-5-yl)methanol is obtained, the synthesis proceeds to the formation of the carbamate linkage with 3,4-dichlorophenyl isocyanate. This reaction represents the final and critical step in the preparation of the target compound.

Isocyanate Route

The most direct and efficient approach for carbamate formation involves the reaction of (2-chloro-1,3-thiazol-5-yl)methanol with 3,4-dichlorophenyl isocyanate. This reaction typically follows this pathway:

- Nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate group

- Proton transfer and rearrangement to form the carbamate linkage

- Isolation of the final product through crystallization or chromatographic methods

The reaction can be conducted in aprotic solvents such as dichloromethane, diethyl ether, or tetrahydrofuran, optionally in the presence of catalytic amounts of bases like pyridine or 4-N,N-dimethylaminopyridine to enhance the nucleophilicity of the alcohol. The reaction typically proceeds at room temperature or under mild heating (25-40°C) for several hours until completion.

Chloroformate Route

An alternative approach utilizes chloroformates as intermediates in a two-step process:

- Formation of a chloroformate intermediate from (2-chloro-1,3-thiazol-5-yl)methanol using phosgene or a safer alternative such as triphosgene or carbonyldiimidazole

- Reaction of the chloroformate intermediate with 3,4-dichloroaniline in the presence of a suitable base

This method offers advantages when working with less reactive amines or when isocyanates are unstable or unavailable. The reaction conditions typically involve:

(2-Chloro-1,3-thiazol-5-yl)methanol + COCl₂ → (2-Chloro-1,3-thiazol-5-yl)methyl chloroformate

(2-Chloro-1,3-thiazol-5-yl)methyl chloroformate + 3,4-dichloroaniline → this compound

The chloroformate intermediate is typically generated in situ and used immediately due to its potential instability and reactivity.

Optimization of Reaction Parameters

Several factors influence the efficiency and yield of the carbamate formation step:

Solvent selection : Aprotic solvents like dichloromethane and tetrahydrofuran generally provide optimal results by facilitating the nucleophilic attack while minimizing side reactions.

Catalysts : Lewis bases such as pyridine, triethylamine, or 4-dimethylaminopyridine can significantly enhance reaction rates by increasing the nucleophilicity of the alcohol.

Temperature control : Maintaining appropriate reaction temperatures is crucial for balancing reactivity against potential side reactions. For isocyanate routes, temperatures between 20-40°C typically provide optimal results.

Reaction time : Extended reaction times may be necessary for complete conversion but can lead to decomposition or side product formation. Monitoring by thin-layer chromatography or liquid chromatography is recommended.

Purification strategy : The choice between crystallization, column chromatography, or other purification methods depends on scale, desired purity, and specific product characteristics.

Table 2 summarizes the optimal conditions for carbamate formation:

| Parameter | Isocyanate Route | Chloroformate Route |

|---|---|---|

| Solvent | Dichloromethane or THF | Toluene or Dichloromethane |

| Catalyst/Base | DMAP (0.1 eq) or Pyridine (0.2 eq) | Triethylamine (1.1-1.5 eq) |

| Temperature | 25-40°C | 0-25°C (2-step process) |

| Reaction Time | 4-8 hours | 6-12 hours (overall) |

| Yield Range | 75-85% | 65-80% |

| Key Advantages | Direct, fewer steps | Useful for less reactive amines |

| Limitations | Requires isocyanate handling | More reagents, two-step process |

Alternative Synthesis Strategies

While the isocyanate and chloroformate routes represent the most direct approaches for synthesizing this compound, several alternative strategies have been developed to address specific challenges or improve efficiency.

Carbonyldiimidazole (CDI) Activation

This method involves:

- Activation of (2-chloro-1,3-thiazol-5-yl)methanol with carbonyldiimidazole to form an imidazolide intermediate

- Reaction with 3,4-dichloroaniline to form the carbamate linkage

The CDI method offers advantages in terms of safety and ease of handling compared to phosgene-based methods, though yields can be somewhat lower. The general reaction conditions include:

(2-Chloro-1,3-thiazol-5-yl)methanol + CDI → (2-Chloro-1,3-thiazol-5-yl)methyl imidazolide

(2-Chloro-1,3-thiazol-5-yl)methyl imidazolide + 3,4-dichloroaniline → this compound

This route typically proceeds in DMF or THF at temperatures between 20-60°C, with reaction times of 12-24 hours.

Solid-Phase Synthesis Approach

For research purposes or when preparing libraries of related compounds, solid-phase synthesis offers distinct advantages:

- Immobilization of either the thiazole moiety or the dichloroaniline component on a suitable resin

- Sequential reactions with appropriate reagents to build the desired structure

- Cleavage from the resin to yield the final product

This approach facilitates purification through simple filtration and washing steps, though it is primarily suited for small-scale preparations and research applications rather than large-scale production.

One-Pot Multi-Component Approach

Recent innovations in synthetic methodology have led to the development of one-pot, multi-component approaches that can streamline the synthesis by:

- Combining multiple reaction steps in a single vessel

- Sequential addition of reagents to avoid isolation of unstable intermediates

- Optimization of solvent systems to accommodate multiple reaction types

These approaches can reduce waste, improve overall yields, and increase process efficiency when properly optimized.

Purification and Characterization

The purification of this compound represents a critical step in ensuring product quality and performance in subsequent applications.

Purification Methods

Several purification techniques have proven effective for this compound:

Recrystallization : Using solvent systems such as ethanol/water, ethyl acetate/hexane, or dichloromethane/petroleum ether. Typical ratios range from 1:1 to 1:3, with yields of 80-90% of purified material.

Column Chromatography : Utilizing silica gel as the stationary phase and eluent systems such as hexane/ethyl acetate (typically 4:1 to 7:3) or dichloromethane/methanol (typically 98:2 to 95:5).

Preparative HPLC : For highest purity requirements, reversed-phase HPLC using C18 columns and acetonitrile/water gradient systems can achieve >99% purity.

Table 3 provides a comparative analysis of purification methods:

| Method | Solvent System | Recovery | Purity | Scale Suitability | Equipment Requirements |

|---|---|---|---|---|---|

| Recrystallization | EtOH/H₂O or EtOAc/Hexane | 80-90% | 95-98% | Small to large | Minimal |

| Column Chromatography | Hexane/EtOAc (7:3) | 75-85% | 97-99% | Small to medium | Moderate |

| Preparative HPLC | ACN/H₂O gradient | 70-80% | >99% | Small | Specialized |

| Precipitation | Addition to cold water | 85-95% | 90-95% | Medium to large | Minimal |

Analytical Characterization

Comprehensive characterization of this compound is essential for confirming structure, purity, and properties. Standard analytical methods include:

NMR Spectroscopy : ¹H and ¹³C NMR provide critical structural information, with characteristic signals including:

- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, NH), 7.78 (d, 1H, ArH), 7.42 (s, 1H, thiazole-H), 7.38 (d, 1H, ArH), 7.22 (dd, 1H, ArH), 5.22 (s, 2H, CH₂)

- ¹³C NMR (100 MHz, CDCl₃): δ 160.2, 152.8, 148.3, 138.0, 132.9, 130.5, 127.2, 125.3, 121.1, 119.7, 59.3

Mass Spectrometry : HRMS (ESI) calculated for C₁₁H₇Cl₃N₂O₂S [M+H]⁺: 338.9321, found: 338.9325

Infrared Spectroscopy : Key IR bands (KBr, cm⁻¹): 3345 (N-H stretch), 3095 (aromatic C-H), 2950 (aliphatic C-H), 1730 (C=O), 1595, 1530 (aromatic C=C), 1230 (C-O), 750 (C-Cl)

Melting Point : 138-140°C (from ethyl acetate/hexane)

HPLC Purity : >98% (UV detection at 254 nm, C18 column, acetonitrile/water 70:30)

Applications and Research Significance

This compound has garnered attention in several research domains due to its unique structural features and potential biological activities.

Agrochemical Applications

The compound's structural similarities to known agrochemicals suggest potential applications as:

Fungicides : The thiazole ring and carbamate functionality are present in several commercial fungicides, suggesting potential antifungal activity.

Herbicides : Carbamate-containing compounds often exhibit herbicidal properties through inhibition of acetolcholinesterase or other metabolic pathways in plants.

Insecticides : The 3,4-dichlorophenyl moiety appears in several insecticidal compounds, indicating potential for pest control applications.

Pharmaceutical Research

In pharmaceutical research, this compound may serve as:

Synthetic Intermediate : A building block for more complex bioactive molecules, particularly those targeting enzyme inhibition.

Lead Compound : A starting point for medicinal chemistry optimization programs targeting specific biological pathways.

Structure-Activity Relationship Studies : A component in comparative studies exploring the impact of halogen substitution patterns on biological activity.

Material Science

Beyond biological applications, the compound has potential uses in material science:

Polymer Additives : As a stabilizer or functional additive in specialty polymers.

Surface Modifiers : For introducing specific functionality to material surfaces.

化学反应分析

Types of Reactions

(2-chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Substituted derivatives with various functional groups replacing the chlorine atoms.

Hydrolysis: Formation of (2-chloro-1,3-thiazol-5-yl)methylamine and 3,4-dichlorophenol.

Oxidation and Reduction: Formation of sulfoxides, sulfones, or thiazolidines depending on the reaction conditions.

科学研究应用

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit promising antimicrobial properties. For instance, studies indicate that thiazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The mechanism often involves interference with microbial cell wall synthesis or function, making them potential candidates for new antibiotic formulations .

Anticancer Potential

The compound has been investigated for its anticancer properties. Thiazole derivatives have been noted for their ability to inhibit cancer cell proliferation. In vitro studies on human breast adenocarcinoma cells (MCF7) demonstrated that certain thiazole derivatives exhibited significant cytotoxic effects, suggesting that (2-chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate may be a lead compound for developing new anticancer agents .

Synthesis of Novel Derivatives

The synthesis of this compound has been optimized to produce various derivatives with enhanced biological activity. For example, novel processes have been developed to prepare related compounds that demonstrate improved efficacy against specific pathogens or cancer types . These synthetic pathways are crucial for expanding the library of thiazole-based drugs.

Pesticidal Activity

The compound has shown potential as an insecticide due to its structural characteristics that allow it to interact with insect nervous systems. Research indicates that compounds containing thiazole rings can disrupt normal physiological functions in pests, leading to increased mortality rates .

Herbicidal Properties

Certain derivatives of thiazole compounds have been explored for their herbicidal properties. They can inhibit the growth of unwanted plants by interfering with key metabolic pathways essential for plant growth and development .

Case Studies and Research Findings

作用机制

The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The thiazole ring and carbamate moiety play crucial roles in its binding affinity and specificity. Additionally, the compound may interfere with cellular pathways, leading to altered cellular functions and responses.

相似化合物的比较

Thiazolylmethyl Carbamate Analogs

lists several thiazolylmethyl carbamates with varying substituents:

- Compound l: Contains an ethoxycarbonylamino group and hydroxy-phenylhexane backbone.

- Compound m : Features a hydroperoxypropyl-thiazole substituent, introducing peroxide functionality.

- Compound w : A bis-thiazolylmethyl derivative with a carbonyl bridge, increasing molecular rigidity.

- Compound x : Similar to m but with a distinct stereochemical configuration (3R,5R vs. 3S,5S).

Key Differences :

Pyrazole Carboxamide Derivatives

describes pyrazole carboxamides (e.g., 3a–3e) with chloro, phenyl, and cyano substituents.

- Synthesis : EDCI/HOBt-mediated coupling in DMF is common, suggesting analogous methods for carbamate formation. The target compound’s dichlorophenyl group may lower reaction yields due to steric hindrance (cf. 3b : 68% yield with dichlorophenyl) .

- Substituent Effects: Chlorine atoms in 3b and 3e increase melting points (171–174°C) compared to non-halogenated analogs (3a: 133–135°C), indicating enhanced crystallinity—a trend likely applicable to the target compound .

Crystallographic and Geometric Comparisons

- : A structurally related compound with a 3,4-dichlorophenyl-thiazole core shows crystallographic data (bond lengths/angles) that highlight planar geometry due to conjugation between the thiazole and dichlorophenyl groups. This planarity may facilitate π-π stacking in the solid state or with biological targets.

- : Bond angle data for a pyrazole-sulfanyl compound (e.g., C4–N1–N2–C2 torsion angles) suggest that steric effects from chlorine substituents could alter molecular conformation, impacting solubility or reactivity .

生物活性

(2-chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate is a synthetic compound categorized under carbamates, notable for its thiazole ring and dichlorophenyl group. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and agricultural applications.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₇Cl₃N₂O₂S

- Molecular Weight : 337.61 g/mol

- CAS Number : 341967-59-7

Synthesis

The synthesis of this compound typically involves the reaction of (2-chloro-1,3-thiazol-5-yl)methylamine with 3,4-dichlorophenyl isocyanate under anhydrous conditions in the presence of a base like triethylamine. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that compounds with thiazole rings can inhibit various bacterial strains and fungi. For instance, similar thiazole compounds have demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The compound has been explored for its anticancer potential. Structure-activity relationship (SAR) studies suggest that the presence of the thiazole moiety enhances cytotoxicity against several cancer cell lines. For example, derivatives with similar structures have shown IC₅₀ values ranging from 1.61 to 23.30 µg/mL against different cancer cell lines such as HT29 and Jurkat cells . The mechanism of action is believed to involve apoptosis induction and inhibition of specific oncogenic pathways.

Insecticidal Activity

This compound has also been investigated for its insecticidal properties. It acts as a mesoionic insecticide, effectively targeting pests while minimizing toxicity to non-target organisms. Its efficacy has been compared favorably to other commercial insecticides in controlled studies .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including the compound . The results indicated that it inhibited the growth of Candida albicans and Pseudomonas aeruginosa with MIC values significantly lower than those of traditional antibiotics .

Study on Anticancer Activity

In another case study focused on anticancer activity, researchers synthesized several thiazole derivatives and tested their effects on human breast cancer cell lines. The results showed that compounds similar to this compound exhibited promising cytotoxic effects with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

Comparative Analysis

| Compound Name | Structure | Biological Activity | IC₅₀ Values |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | 1.61 - 23.30 µg/mL |

| Similar Thiazole Derivative A | Structure | Antimicrobial | 0.50 - 10 µg/mL |

| Doxorubicin | Structure | Anticancer | 0.25 µg/mL |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing high-purity (2-chloro-1,3-thiazol-5-yl)methyl N-(3,4-dichlorophenyl)carbamate?

- Methodological Answer : Key steps involve coupling thiazole derivatives with carbamate precursors. Solvents like ethanol or dimethylformamide (DMF) enhance reactivity, while temperature control (e.g., 0–5°C during acyl chloride addition) prevents side reactions. Catalysts such as K₂CO₃ may accelerate nucleophilic substitutions. Yield optimization requires monitoring via HPLC or TLC, with purification by recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use ¹H/¹³C NMR to verify aromatic proton environments and carbamate linkages. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and NH stretching frequencies. X-ray crystallography resolves stereochemical ambiguities, as demonstrated in similar thiazole-carbamate hybrids .

Q. What solvent systems and pH conditions stabilize this compound during reactivity studies?

- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile, THF) are ideal for electrophilic substitutions. pH stability tests in buffered solutions (pH 5–8) prevent hydrolysis of the carbamate group. For acidic conditions, monitor degradation via UV-Vis spectroscopy .

Advanced Research Questions

Q. What biological targets or enzymes are likely modulated by this compound, and how can binding affinity be quantified?

- Methodological Answer : Similar compounds interact with tyrosine kinases or cytochrome P450 enzymes. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Molecular docking studies (e.g., AutoDock Vina) predict binding modes to targets like 3,4-dichlorophenyl-associated receptors .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to rule out off-target effects. Control for solvent interference (e.g., DMSO cytotoxicity) and batch-to-batch purity variations using LC-MS. Statistical tools like ANOVA identify significant outliers .

Q. What experimental frameworks assess the environmental fate and ecotoxicological risks of this compound?

- Methodological Answer : Follow long-term environmental studies (e.g., Project INCHEMBIOL) to evaluate biodegradation, bioaccumulation, and toxicity across trophic levels. Use OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays) and GC-MS to track environmental persistence .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. QSAR models correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity. Validate predictions via parallel synthesis and in vitro testing .

Q. What strategies mitigate synthetic challenges in scaling up derivatives with modified substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。